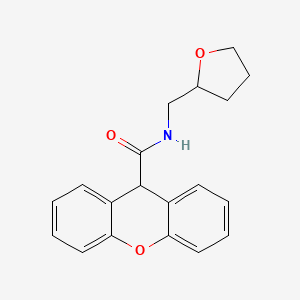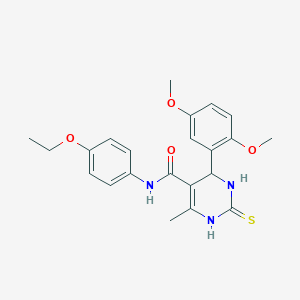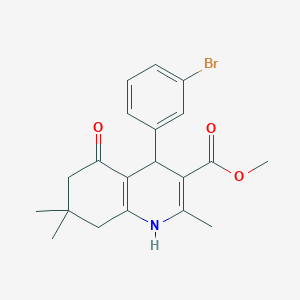![molecular formula C16H21N3O2 B5143256 N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential anti-cancer properties. It was first identified in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to work by stimulating the production of cytokines, which are proteins that play a role in the immune response. Specifically, N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha).
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to induce vasodilation and increase blood flow. It has also been shown to increase the permeability of blood vessels, which may help to enhance the delivery of chemotherapy drugs to tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is that it has been shown to be effective in a wide range of animal models, including mice, rats, and rabbits. In addition, it has been shown to be well-tolerated in these animals, with few side effects. However, one limitation of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Direcciones Futuras
There are a number of potential future directions for research on N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of new formulations of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide that may enhance its effectiveness. Another area of interest is the identification of biomarkers that may be used to predict which patients are most likely to respond to N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide treatment. Finally, there is interest in exploring the use of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other anti-cancer agents, such as immunotherapy drugs or targeted therapies.
Métodos De Síntesis
The synthesis of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide involves several steps, including the reaction of 3-dimethylaminopropylamine with methyl isoxazole-4-carboxylate, followed by the addition of phenyl magnesium bromide. The final step involves the reaction of the resulting compound with oxalyl chloride to yield N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. In addition, N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to enhance the effectiveness of radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-14(16(20)17-10-7-11-19(2)3)15(18-21-12)13-8-5-4-6-9-13/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKBFDKWXYANQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)
![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5143188.png)
![3-{[4-(acetylamino)phenoxy]sulfonyl}benzoic acid](/img/structure/B5143199.png)
![N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)
![11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143213.png)
![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)



![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B5143273.png)
![N-(2,4-dimethylphenyl)-4-oxo-4-[2-(10H-phenothiazin-10-ylcarbonyl)hydrazino]butanamide](/img/structure/B5143281.png)